(3-(Dimethylamino)propyl)carbamic acid

Description

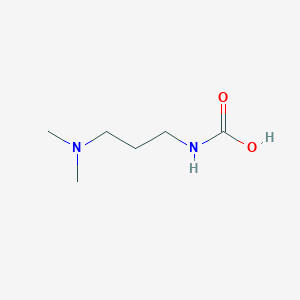

(3-(Dimethylamino)propyl)carbamic acid is a carbamic acid derivative characterized by a dimethylamino-propyl substituent. It serves as a key intermediate in synthesizing carbamate pesticides, notably propamocarb hydrochloride (CAS 24579-73-5), which is widely used as a fungicide against oomycetes in agriculture . The compound’s structure combines a carbamate functional group (–NH–CO–O–) with a tertiary amine, contributing to its biological activity and solubility in polar solvents. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol .

Properties

CAS No. |

188309-01-5 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-(dimethylamino)propylcarbamic acid |

InChI |

InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

RHLCLUWWRHEMDQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNC(=O)O |

Canonical SMILES |

CN(C)CCCNC(=O)O |

Synonyms |

Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

The most significant application of (3-(dimethylamino)propyl)carbamic acid is as a fungicide . It is effective against a wide range of fungal pathogens that affect crops, making it valuable in crop protection strategies.

Efficacy

- Studies have demonstrated its efficacy in managing soil, root, and leaf diseases, contributing to improved agricultural yields and sustainability .

Pharmaceutical Applications

Research indicates potential applications of this compound in pharmaceuticals, particularly in drug development.

Neuroprotective Properties

- Some derivatives of this compound have shown promise in neuroprotection against amyloid beta-induced toxicity, which is relevant for conditions such as Alzheimer's disease. For instance, compounds similar to this compound have been studied for their ability to inhibit amyloid aggregation and protect neuronal cells from oxidative stress .

Synthesis of Bioactive Compounds

- The compound can serve as an intermediate in the synthesis of various bioactive molecules, potentially leading to new therapeutic agents targeting neurological disorders .

Industrial Applications

In addition to agricultural and pharmaceutical uses, this compound has applications in industrial chemistry.

Epoxy Resins

- It acts as a curing agent for epoxy resins, facilitating the formation of cross-linked structures that enhance the durability and performance of materials used in construction and manufacturing .

Chemical Synthesis

- The compound is utilized as an organic intermediate in the synthesis of various chemicals, including surfactants and additives used in personal care products and detergents .

Case Study 1: Agricultural Field Trials

In field trials conducted to evaluate the effectiveness of this compound as a fungicide, researchers applied the compound on crops affected by specific fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as a reliable crop protection agent.

Case Study 2: Neuroprotective Research

In vitro studies have assessed the neuroprotective effects of derivatives related to this compound against amyloid beta toxicity. The findings revealed that these compounds could reduce oxidative stress markers and improve cell viability, suggesting their potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propamocarb Hydrochloride

Structure: Propyl ester of (3-(dimethylamino)propyl)carbamic acid hydrochloride. Key Differences:

- The esterification of the carbamic acid group enhances its lipophilicity, improving systemic mobility in plants .

- The hydrochloride salt increases water solubility, critical for foliar applications .

Applications : Used as a foliar fungicide (e.g., Previcur N®) with low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) .

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

Structure : Contains a carbodiimide group (–N=C=N–) instead of carbamate.

Key Differences :

- EDCl is a coupling agent in peptide synthesis, leveraging its reactive carbodiimide moiety to activate carboxylic acids .

- Unlike this compound, EDCl lacks pesticidal activity but is pivotal in bioconjugation chemistry .

Behenamidopropyl Dimethylamine

Structure: Long-chain fatty acid (behenic acid) conjugated to dimethylaminopropylamine. Key Differences:

- The amide linkage and long alkyl chain confer surfactant properties, making it an antistatic agent in cosmetics .

Comparison with Functional Group Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure: Phenolic acid with a propenoic acid chain. Key Differences:

- Exhibits antioxidant and anti-inflammatory properties due to catechol groups, unlike the carbamate’s pesticidal action .

- Used in food and cosmetic research, highlighting divergent applications .

4-Hydroxycinnamic Acid

Structure: Simple phenolic carboxylic acid. Key Differences:

- Lacks the dimethylamino-propyl group, reducing its interaction with acetylcholinesterase (a target for carbamates) .

- Isolated from natural sources (e.g., Trachyspermum ammi), whereas this compound is synthetic .

Application-Based Comparison

Research Findings and Industrial Relevance

- Synthetic Utility: this compound derivatives are optimized for environmental stability, with propamocarb showing a half-life of 14–21 days in soil .

- Toxicology: Carbamates like propamocarb inhibit acetylcholinesterase reversibly, unlike organophosphates, reducing acute toxicity risks .

- Emerging Analogs: Perfluorinated carbamic acids (e.g., N-[3-(perfluorooctanoylamido)propyl]-trimethylammonium chloride) are explored for surfactants but face regulatory scrutiny due to persistence .

Preparation Methods

Chloroformate-Mediated Carbamate Synthesis

An alternative route utilizes ethyl chloroformate to activate the alcohol group. The procedure involves:

-

Adding 3-(dimethylamino)propan-1-ol to a chilled (−10°C) solution of ethyl chloroformate (1.2 equivalents) and triethylamine in dichloromethane.

-

Stirring for 2 hours to form the mixed carbonate intermediate.

-

Treating with concentrated ammonium hydroxide to displace the ethoxy group, yielding the carbamate after aqueous workup .

Key Challenges :

-

Requires strict temperature control to minimize side reactions.

-

Generates stoichiometric HCl, necessitating robust scavenging (e.g., triethylamine) .

Comparative Analysis of Methodologies

The table below contrasts critical parameters for the two primary methods:

The CDI method is superior for industrial applications due to safety and efficiency, whereas the chloroformate route offers faster reaction times but poses handling risks .

Resolution of Stereochemical Concerns

While the target compound lacks chiral centers, analogous syntheses (e.g., rivastigmine precursors) highlight the importance of enantiomeric resolution when starting from racemic mixtures . Techniques like diastereomeric salt formation with camphorsulfonic acid or chromatography ensure optical purity if required .

Industrial-Scale Considerations

Patent data emphasizes solvent selection (e.g., methanol for reductive amination, acetonitrile for carbamation) and catalyst recycling (Raney nickel) to reduce costs . For example, reusing Raney nickel in hydrogenation steps decreases raw material expenditure by 30% .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (3-(Dimethylamino)propyl)carbamic acid, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves carbamate ester formation via reaction of 3-(dimethylamino)propylamine with chloroformate derivatives or carbonylation agents. Key parameters include:

- pH Control : Optimal reaction occurs at pH 3.5–4.5 for carbodiimide-mediated coupling (e.g., EDC), as activity declines in acidic conditions .

- Solvent Selection : Aqueous or polar solvents (e.g., ethanol) enhance solubility of intermediates, as seen in analogous syntheses .

- Stoichiometry : Excess amine or carbonylating agent may drive the reaction but risks side products like N-acylurea .

- Temperature : Moderate temperatures (20–25°C) are preferred to avoid decomposition of reactive intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and 1250–1300 cm⁻¹ (C-N) are diagnostic .

- Mass Spectrometry (MS) : ESI-MS or GC-MS can confirm molecular weight (188.27 g/mol) and fragmentation patterns .

Advanced: How can researchers mitigate undesired side reactions, such as N-acylurea formation, during conjugation reactions involving this compound?

Methodological Answer:

N-acylurea formation arises from overactivation of carboxylic acids by carbodiimides (e.g., EDC). Mitigation strategies include:

- Stoichiometric Precision : Use a 1:1 molar ratio of carbodiimide to carboxylic acid to limit excess reagent .

- pH Optimization : Conduct reactions near pH 4.0–4.5, where EDC activity is high but side reactions are minimized .

- Competitive Quenching : Add nucleophiles (e.g., hydroxylamine) post-reaction to hydrolyze reactive intermediates .

- Alternative Coupling Agents : Use sulfo-NHS esters to stabilize active intermediates and improve amide bond specificity .

Advanced: What strategies are recommended for resolving contradictions in reported stability profiles of this compound under varying pH conditions?

Methodological Answer:

Discrepancies in stability data often stem from hydrolysis susceptibility. A systematic approach includes:

- Controlled Stability Studies :

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model pH-dependent stability .

- Structural Analogues : Compare with Propamocarb (a propyl ester derivative), which shows greater hydrolytic stability at neutral pH due to ester group shielding .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis .

- Solubility Considerations : Lyophilize and store as a solid; reconstitute in dry DMSO or ethanol immediately before use .

- pH Buffering : For aqueous solutions, use acetate buffer (pH 4.0–5.0) to slow degradation .

Advanced: How can researchers analyze metabolic byproducts of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism Assays :

- LC-HRMS : Use high-resolution mass spectrometry to detect and characterize metabolites based on exact mass and fragmentation patterns .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace metabolic pathways in in vivo models .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 0.1% TFA) and detect at 210–220 nm .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions for enhanced specificity (e.g., m/z 189→144 for quantification) .

- Sample Preparation : Pre-treat serum with protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference .

Advanced: How can computational modeling aid in predicting the reactivity of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) based on the compound’s carbamate moiety .

- DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites on the carbamate group .

- MD Simulations : Simulate stability of drug-target complexes under physiological pH and temperature conditions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use a fume hood during weighing and synthesis to prevent inhalation of dust or vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers address discrepancies in reported biological activity of this compound across studies?

Methodological Answer:

- Batch Purity Analysis : Verify compound purity (>95%) via HPLC and elemental analysis to rule out impurities as confounding factors .

- Standardized Assays : Replicate experiments using harmonized protocols (e.g., fixed incubation time, cell lines) to reduce variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.